Entero-Hylambatin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

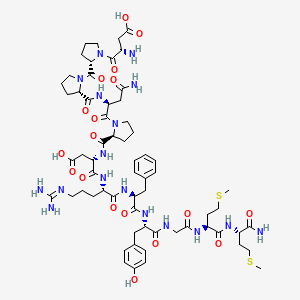

Entero-Hylambatin is a tachykinin peptide, which is a type of neuropeptide. Tachykinins are known for their role in neurotransmission and are involved in various physiological processes. This compound has a molecular formula of C63H91N17O18S2 and a molecular weight of 1438.63 g/mol . It is a white powder that is soluble in water and is typically stored at -20°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Entero-Hylambatin is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific protecting groups to prevent unwanted side reactions. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification techniques such as preparative HPLC are employed to ensure high purity. The final product is lyophilized to obtain a stable powder form suitable for storage and use .

Analyse Des Réactions Chimiques

Types of Reactions

Entero-Hylambatin can undergo various chemical reactions, including:

Oxidation: The methionine residues in this compound can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiol groups.

Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Site-directed mutagenesis typically involves the use of specific enzymes and reagents to introduce desired mutations.

Major Products Formed

Oxidation: Methionine sulfoxide and methionine sulfone.

Reduction: Free thiol groups from disulfide bonds.

Substitution: Mutant peptides with altered amino acid sequences.

Applications De Recherche Scientifique

Entero-Hylambatin has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.

Biology: Investigated for its role in neurotransmission and its effects on various physiological processes.

Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques

Mécanisme D'action

Entero-Hylambatin exerts its effects by binding to specific receptors on the surface of target cells. These receptors are typically G-protein-coupled receptors (GPCRs) that mediate various intracellular signaling pathways. Upon binding, this compound activates these receptors, leading to a cascade of intracellular events that result in the modulation of neurotransmission and other physiological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Hylambatin: Another tachykinin peptide with similar properties and functions.

Substance P: A well-known tachykinin involved in pain perception and inflammatory responses.

Neurokinin A and B: Tachykinins that play roles in smooth muscle contraction and other physiological functions.

Uniqueness of Entero-Hylambatin

This compound is unique due to its specific amino acid sequence and its distinct physiological effects. Unlike some other tachykinins, this compound has been shown to have specific effects on neurotransmission and may have potential therapeutic applications in neurological disorders .

Activité Biologique

Entero-Hylambatin is a neuropeptide belonging to the tachykinin family, which has garnered attention due to its diverse biological activities, particularly in the context of metabolic regulation and neurophysiology. This article explores the biological activity of this compound, focusing on its mechanisms of action, physiological effects, and potential therapeutic applications.

1. Structure and Classification

This compound is structurally related to other tachykinins, such as substance P and neurokinin A. These peptides typically exhibit a common C-terminal sequence that is crucial for receptor binding and biological activity. The specific sequence and structural characteristics of this compound allow it to interact with tachykinin receptors (NK1, NK2, NK3), influencing various physiological processes.

This compound primarily exerts its effects through the following mechanisms:

- Receptor Interaction : It binds to tachykinin receptors, leading to intracellular signaling cascades that modulate neurotransmitter release and muscle contraction.

- Neurotransmission Modulation : The peptide influences neuronal excitability and synaptic transmission, affecting behaviors such as feeding and pain perception.

- Hormonal Regulation : this compound has been shown to impact hormone secretion, particularly insulin, suggesting a role in metabolic regulation.

3. Physiological Effects

The biological activity of this compound encompasses several key physiological effects:

- Insulin Secretion : Studies indicate that this compound enhances insulin secretion from pancreatic beta cells. This effect is significant in the context of glucose metabolism and may have implications for diabetes management .

- Gastrointestinal Motility : As a myotropic peptide, this compound influences gastrointestinal motility, promoting contractions in smooth muscle tissues. This action is vital for normal digestive processes .

- Hypotensive Effects : Research has demonstrated that this compound can induce hypotension, likely through vasodilation mediated by tachykinin receptors .

Table 1: Summary of Biological Activities

Case Study: Insulin Response in Rodent Models

In a controlled study involving rodent models, administration of this compound resulted in a significant increase in insulin levels post-glucose challenge. The experiment highlighted the peptide's potential role in enhancing insulin sensitivity and improving glycemic control:

- Methodology : Rodents were administered varying doses of this compound prior to glucose administration.

- Results : Higher doses correlated with increased insulin secretion and improved glucose tolerance.

- : These findings suggest that this compound may be beneficial in managing conditions like Type 2 diabetes by enhancing insulin response .

5. Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Diabetes Management : Its ability to enhance insulin secretion positions it as a potential candidate for developing new diabetes treatments.

- Gastrointestinal Disorders : The modulation of gut motility suggests possible applications in treating gastrointestinal dysmotility disorders.

- Cardiovascular Health : The hypotensive effects could be explored for managing hypertension or related cardiovascular conditions.

Propriétés

IUPAC Name |

(3S)-3-amino-4-[(2S)-2-[(2S)-2-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H91N17O18S2/c1-99-26-20-38(52(66)88)72-55(91)40(21-27-100-2)71-49(83)33-70-53(89)41(29-35-16-18-36(81)19-17-35)74-56(92)42(28-34-10-4-3-5-11-34)75-54(90)39(12-6-22-69-63(67)68)73-57(93)43(32-51(86)87)76-58(94)45-13-7-23-78(45)61(97)44(31-48(65)82)77-59(95)46-14-8-24-79(46)62(98)47-15-9-25-80(47)60(96)37(64)30-50(84)85/h3-5,10-11,16-19,37-47,81H,6-9,12-15,20-33,64H2,1-2H3,(H2,65,82)(H2,66,88)(H,70,89)(H,71,83)(H,72,91)(H,73,93)(H,74,92)(H,75,90)(H,76,94)(H,77,95)(H,84,85)(H,86,87)(H4,67,68,69)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZDFGUFSNZUDZ-DNCDJHDYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H91N17O18S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1438.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.